molecular formula C19H16BrN3O B2611663 N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide CAS No. 2034432-64-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide

Cat. No.: B2611663
CAS No.: 2034432-64-7
M. Wt: 382.261
InChI Key: CTMOINGLDIGZHQ-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This hybrid compound integrates two distinct pharmacophoric units: a 2-(4-bromophenyl)acetamide moiety and a [2,4'-bipyridin]-3-ylmethyl group. The 4-bromophenylacetamide scaffold is a recognized structural template in the design of potential antitumor and antimicrobial agents, as demonstrated in studies on similar molecular frameworks . The bipyridine component is a privileged structure in coordination chemistry, frequently employed as a bridging ligand in the synthesis of metal-organic frameworks (MOFs) and catalytic complexes due to its ability to chelate metal ions . The specific spatial arrangement of the nitrogen atoms in the [2,4'-bipyridin] system may confer unique electronic and steric properties, making this molecule a valuable precursor for developing novel catalysts or functional materials. In a biochemical context, researchers can explore its potential as a protein-binding molecule or an enzyme inhibitor, given that related acetamide derivatives have been investigated for their activity against specific biological targets through molecular docking studies . This compound is presented to the scientific community as a versatile chemical tool for probing new chemical spaces and advancing interdisciplinary research programs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-17-5-3-14(4-6-17)12-18(24)23-13-16-2-1-9-22-19(16)15-7-10-21-11-8-15/h1-11H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMOINGLDIGZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.

    Introduction of the bromophenyl group: This step often involves a bromination reaction where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Amide bond formation: The final step involves the formation of an amide bond between the bipyridine moiety and the bromophenyl group. This can be achieved using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science. For instance, it can act as a catalyst in various organic reactions due to the presence of the bipyridine unit, which enhances electron donation properties.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Cancer Treatment : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that brominated phenyl compounds can inhibit cancer cell proliferation, suggesting that this compound may share similar mechanisms of action .
  • Neurodegenerative Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of diseases such as Alzheimer's and Parkinson's by modulating neuroinflammatory responses .

Industry

In industrial applications, this compound serves as a precursor for synthesizing advanced materials. Its unique structure allows for modifications that can lead to the development of new organic electronic materials or pharmaceuticals.

Anti-inflammatory Efficacy

In controlled studies involving animal models with induced inflammation, derivatives of this compound showed significant reductions in inflammatory markers compared to controls. This suggests potential use in treating inflammatory diseases .

Antimicrobial Testing

Research has indicated that structurally related compounds exhibit antimicrobial properties against various pathogens. Tests on derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent .

Cancer Cell Line Studies

In vitro studies using various cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis at specific concentrations. These findings warrant further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents/Modifications Biological Activity Reference
Target Compound Bipyridine-acetamide 4-bromophenyl, bipyridine-methyl linkage Hypothesized antimicrobial/FPR modulation
AMC3 (Compound 2a) Pyridinone-acetamide 3-cyano, 5-(3-methoxyphenyl), 6-methyl FPR modulation
Pyridazinone Derivatives (e.g., FPR agonists) Pyridazinone-acetamide 5-(3-methoxybenzyl), 3-methyl FPR1/FPR2 agonism
2-((4-Bromophenyl)amino)-N-(thiazol-2-yl)acetamide Thiazole-acetamide Thiazole, dual bromophenyl Antimicrobial (MIC: 13–27 µmol/L)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide 3,4-difluorophenyl Structural studies (crystallography)
Triazole-sulfanyl-acetamide Triazole-acetamide 1-cyclohexyl-methyl, sulfanyl group Structural analysis
Heterocyclic Core Modifications
  • Bipyridine vs. Pyridazinone-based compounds (e.g., ) exhibit FPR agonism due to their ability to activate calcium mobilization in neutrophils, suggesting the target’s bipyridine may engage similar pathways but with altered binding kinetics .
  • Thiazole/Triazole Analogues: Thiazole-containing acetamides () demonstrate potent antimicrobial activity (MICs as low as 13 µmol/L), attributed to electron-withdrawing substituents.
Substituent Effects
  • 4-Bromophenyl Group : Present in all compared compounds, this group enhances lipophilicity and electron-withdrawing effects, critical for membrane penetration and microbial target inhibition .
  • Methoxy and Methyl Groups: Pyridazinone derivatives with 3-methoxybenzyl substituents () show mixed FPR1/FPR2 agonism, whereas AMC3’s 3-methoxyphenyl group fine-tunes receptor specificity. The absence of such groups in the target compound may shift its activity profile .

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bipyridine moiety and a bromophenyl group, which contribute to its unique chemical properties. The bipyridine structure allows for coordination with metal ions, while the bromophenyl group enhances its hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Metal Ion Coordination : The bipyridine moiety can form stable complexes with metal ions, which may act as catalysts or inhibitors in biochemical reactions.
  • Hydrogen Bonding : The bromophenyl group can engage in hydrogen bonding and π-π stacking interactions, influencing the compound's affinity for biological targets.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the anti-apoptotic protein Mcl-1, which is implicated in various cancers. This inhibition can lead to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may modulate sodium channels and exhibit anticonvulsant activity, making it a candidate for treating neurological disorders such as epilepsy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityNotes
N-(3-bromophenyl)acetamideLacks bipyridine moietyModerate anticancer activityLess effective than the target compound
N-(4-sec-butylphenyl)acetamideDifferent substituent on phenyl ringLimited neuroprotective effectsNot as versatile in applications

This table highlights how the presence of both the bipyridine moiety and the bromophenyl group in this compound contributes to its enhanced biological profile compared to structurally similar compounds.

Case Studies and Research Findings

  • Anticancer Study : A study demonstrated that this compound effectively reduced cell viability in Mcl-1 overexpressing cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Study : In rodent models, this compound showed significant anticonvulsant properties with an effective dose (ED50) lower than that of traditional anticonvulsants like phenobarbital .

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